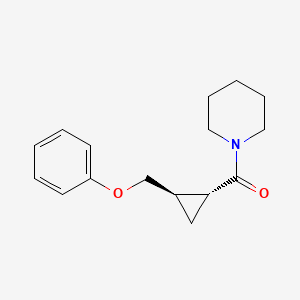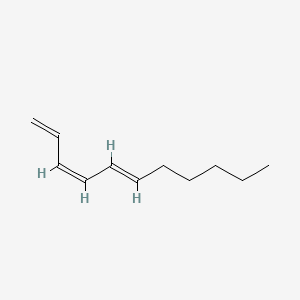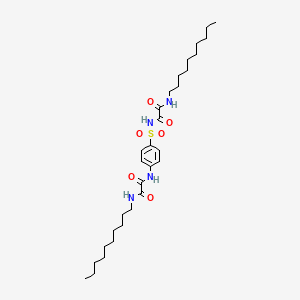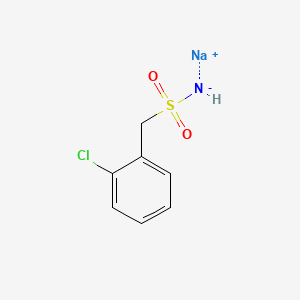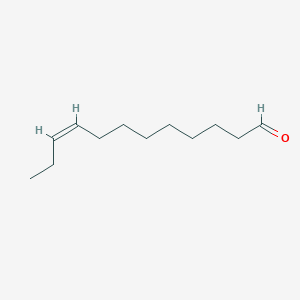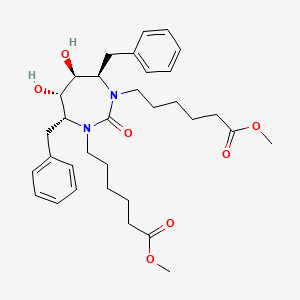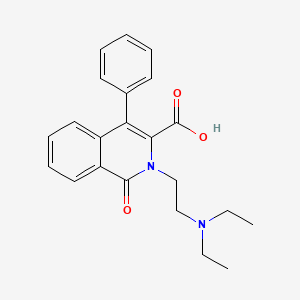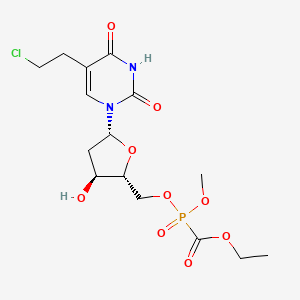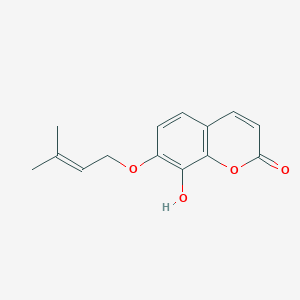
1-Methyl-2-((1-oxoundecyl)oxy)propyl (Z)-9-octadecenoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2-((1-oxoundecyl)oxy)propyl (Z)-9-octadecenoate is a complex organic compound with a unique structure that combines a long-chain fatty acid ester with a propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-((1-oxoundecyl)oxy)propyl (Z)-9-octadecenoate typically involves the esterification of 9-octadecenoic acid with 1-methyl-2-((1-oxoundecyl)oxy)propanol. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst. The reaction mixture is heated to promote esterification, and the product is purified through distillation or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity starting materials and optimized reaction conditions, such as temperature and pressure, are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-2-((1-oxoundecyl)oxy)propyl (Z)-9-octadecenoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Acidic or basic catalysts can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted esters and ethers.
Scientific Research Applications
1-Methyl-2-((1-oxoundecyl)oxy)propyl (Z)-9-octadecenoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and transesterification reactions.
Biology: Investigated for its potential role in lipid metabolism and as a component in lipid-based drug delivery systems.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly in the formulation of lipid-based drugs.
Industry: Utilized in the production of surfactants, lubricants, and emulsifiers due to its amphiphilic nature.
Mechanism of Action
The mechanism of action of 1-Methyl-2-((1-oxoundecyl)oxy)propyl (Z)-9-octadecenoate involves its interaction with lipid membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also interact with enzymes involved in lipid metabolism, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Poly(oxy-1,2-ethanediyl),α-hydro-ω-hydroxy- Ethane-1,2-diol, ethoxylated .
- Poly(oxy-1,2-ethanediyl),a-(2-hydroxypropyl)-w-[1-methyl-2-[1-methyl-2-[(1-oxododecyl)oxy]ethoxy]ethoxy]- (9CI) .
Uniqueness
1-Methyl-2-((1-oxoundecyl)oxy)propyl (Z)-9-octadecenoate is unique due to its specific combination of a long-chain fatty acid ester and a propyl group, which imparts distinct physicochemical properties. This uniqueness makes it valuable in specialized applications, particularly in the development of lipid-based formulations and as a model compound in research.
Properties
CAS No. |
84006-28-0 |
|---|---|
Molecular Formula |
C33H62O4 |
Molecular Weight |
522.8 g/mol |
IUPAC Name |
3-undecanoyloxybutan-2-yl (Z)-octadec-9-enoate |
InChI |
InChI=1S/C33H62O4/c1-5-7-9-11-13-15-16-17-18-19-20-21-23-25-27-29-33(35)37-31(4)30(3)36-32(34)28-26-24-22-14-12-10-8-6-2/h17-18,30-31H,5-16,19-29H2,1-4H3/b18-17- |
InChI Key |
GVBNNZPQDQTQGZ-ZCXUNETKSA-N |
Isomeric SMILES |
CCCCCCCCCCC(=O)OC(C)C(C)OC(=O)CCCCCCC/C=C\CCCCCCCC |
Canonical SMILES |
CCCCCCCCCCC(=O)OC(C)C(C)OC(=O)CCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



